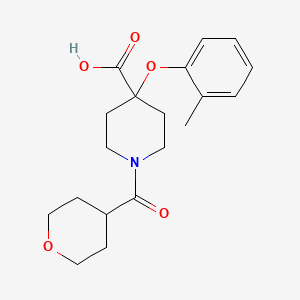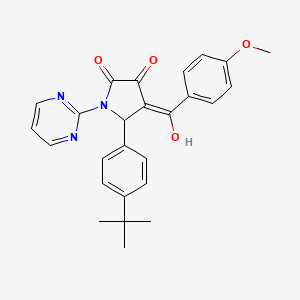![molecular formula C23H23NO4 B5464707 5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol](/img/structure/B5464707.png)
5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol, also known as NM-2201, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been widely studied for their pharmacological effects. In
作用机制
5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol is a synthetic cannabinoid that acts on the endocannabinoid system, which is involved in regulating various physiological processes, including pain, appetite, and mood. Specifically, this compound binds to cannabinoid receptors in the brain and other tissues, leading to the activation of signaling pathways that modulate neurotransmitter release and other cellular processes. The exact mechanism of action of this compound is not fully understood, but it is believed to be similar to other synthetic cannabinoids, such as JWH-018 and AM-2201.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including analgesic, anti-inflammatory, and anxiolytic properties. One study found that this compound reduced pain sensitivity in mice, indicating that it may have potential as a treatment for chronic pain. Another study demonstrated that this compound reduced inflammation in rats, suggesting that it may have anti-inflammatory properties. Additionally, this compound has been shown to have anxiolytic effects in mice, indicating that it may have potential as a treatment for anxiety disorders.
实验室实验的优点和局限性
One advantage of using 5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol in lab experiments is its high potency and selectivity for cannabinoid receptors. This allows researchers to study the effects of cannabinoid receptor activation in a more targeted and specific manner. Additionally, the synthesis method for this compound is relatively straightforward and can be easily scaled up for larger-scale experiments. However, one limitation of using this compound in lab experiments is its potential for toxicity, as synthetic cannabinoids have been associated with adverse effects in some cases.
未来方向
There are several future directions for research on 5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol. One area of interest is its potential as a treatment for cancer, particularly lung and breast cancer. Further studies are needed to determine the mechanisms underlying its anti-cancer effects and to evaluate its efficacy in animal models and clinical trials. Another area of interest is its potential as a treatment for neurological disorders, such as epilepsy and Parkinson's disease. Future studies should explore the effects of this compound on these conditions and determine its safety and efficacy as a therapeutic agent. Additionally, further research is needed to elucidate the mechanisms of action of this compound and to identify any potential adverse effects associated with its use.
合成方法
The synthesis of 5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol involves the reaction of 2-methylphenol with 6-methoxy-2-naphthaldehyde in the presence of morpholine and acetic anhydride. The resulting product is purified through column chromatography to obtain pure this compound. This method has been reported in several research articles, and the purity of the compound has been confirmed through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学研究应用
5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol has been studied for its potential therapeutic applications, particularly in the field of cancer research. One study found that this compound inhibited the growth of lung cancer cells in vitro, suggesting that it may have anti-cancer properties. Another study demonstrated that this compound inhibited the migration and invasion of breast cancer cells, indicating that it may have potential as a therapeutic agent for breast cancer. Additionally, this compound has been studied for its potential use as a treatment for neurological disorders, such as epilepsy and Parkinson's disease.
属性
IUPAC Name |
(3-hydroxy-4-methylphenyl)-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-15-3-4-19(13-21(15)25)23(26)24-9-10-28-22(14-24)18-6-5-17-12-20(27-2)8-7-16(17)11-18/h3-8,11-13,22,25H,9-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYSOKWOKCEYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)benzonitrile](/img/structure/B5464627.png)
![3-[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5464634.png)

![2-({3-(1,3-benzodioxol-5-yl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)ethyl acetate](/img/structure/B5464644.png)
![3-(3-{4-[(dimethylamino)methyl]-4-hydroxy-1-azepanyl}-3-oxopropyl)-2-quinoxalinol](/img/structure/B5464657.png)
![N-{3-cyano-5-[(dimethylamino)carbonyl]-4-methyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5464660.png)
![4-[3-(benzyloxy)piperidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5464663.png)

![(3R*,3aR*,7aR*)-1-(isopropoxyacetyl)-3-(3-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5464681.png)
![4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5464685.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B5464690.png)
![(3S*,5R*)-1-(cyclopentylcarbonyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5464695.png)
![{1-(5,6-dimethylpyrimidin-4-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5464700.png)
